But-3-enoxymethoxymethane

Description

Based on its name, it likely contains an ether functional group with a methoxy substituent and a butenoxy chain. However, its exact molecular formula, CAS number, and physical/chemical properties cannot be confirmed from the given sources. Further peer-reviewed literature or regulatory databases would be required to establish its identity conclusively.

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

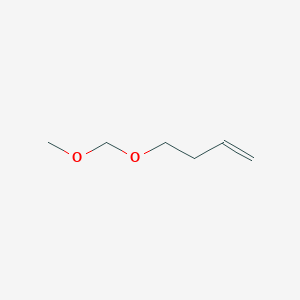

4-(methoxymethoxy)but-1-ene |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6-7-2/h3H,1,4-6H2,2H3 |

InChI Key |

XAYQGCCKMYHLLJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred with structurally analogous compounds listed in the evidence:

Structural Analogues

1-(1-Butoxyethoxy)butane (CAS 871-22-7) Molecular Formula: C₁₀H₂₂O₂ Molecular Weight: 174.2840 g/mol Hazards: Limited hazard data available; skin/eye irritation noted . Comparison: Unlike But-3-enoxymethoxymethane (hypothesized to have a conjugated double bond in the butenoxy chain), this compound is a fully saturated ether. Its higher molecular weight and lack of unsaturation suggest lower reactivity.

Methyl Isothiocyanate (CAS 556-61-6) Molecular Formula: C₂H₃NS Hazards: Toxic; regulated in water systems (e.g., 04253 code) . This compound’s ether linkage may reduce acute toxicity compared to thiocyanates.

Methyl Laurate (CAS 111-82-0) Molecular Formula: C₁₃H₂₆O₂ Applications: Common ester used in surfactants and lubricants . Comparison: Esters like methyl laurate differ from ethers in reactivity and biodegradability. Ethers like this compound may exhibit greater chemical stability but lower environmental persistence.

Physicochemical Properties

| Property | This compound (Hypothetical) | 1-(1-Butoxyethoxy)butane | Methyl Laurate |

|---|---|---|---|

| Molecular Weight | ~130–150 g/mol (estimated) | 174.28 g/mol | 214.34 g/mol |

| Functional Groups | Ether, alkene | Ether | Ester |

| Reactivity | Moderate (due to alkene) | Low | Hydrolyzable |

| Toxicity | Unknown | Low irritation potential | Low acute toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.